molecular formula C27H46O5 B1261120 (25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid

Cat. No. B1261120
M. Wt: 450.7 g/mol
InChI Key: CNWPIIOQKZNXBB-TVOMGIAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid is a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid.

Scientific Research Applications

Synthesis and Biochemical Studies

  • Synthesis for Bile Acid Biosynthesis Studies : The compound is synthesized for research on bile acid biosynthesis. Coenzyme A esters of 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid were created for studying the beta-oxidation system involved in bile acid formation (Kurosawa et al., 2001).

Biosynthesis and Metabolic Pathways

  • Role in Bile Acid Biosynthesis : The compound plays a significant role in bile acid biosynthesis, as demonstrated in studies on its stereospecificity during hydroxylation processes (Gustafsson & Sjöstedt, 1978).
  • Metabolic Product of Cholesterol : It is identified as a metabolic product of cholesterol and is further metabolized to chenodeoxycholic acid and to a minor extent to cholic acid in humans (Hanson, 1971).

Bile Acid Formation

  • Thiolase Involvement in Bile Acid Formation : This compound is associated with the formation of cholic acid and chenodeoxycholic acid through the cleavage of its CoA esters in peroxisomes, contributing to our understanding of bile acid formation (Bun-ya et al., 1998).

Structural and Synthetic Studies

  • Synthesis for Cholic Acid Biosynthesis : Its derivatives are used in the synthesis and studies of biological precursors of cholic acid, highlighting its importance in understanding cholic acid biosynthesis pathways (Dayal et al., 1978).

Catabolism and Conversion Studies

  • Role in Cholesterol Catabolism : It is a key intermediate in the biosynthesis of bile acids from cholesterol, as evidenced in studies using rat liver preparations (Mendelsohn & Mendelsohn, 1969).
  • Effect on Beta-Oxidation Specificity : Studies have shown that its side-chain structure significantly impacts the specificity of beta-oxidation in bile acid biosynthesis in rat liver homogenates (Kurosawa et al., 1997).

properties

Product Name

(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

(2S,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16+,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

CNWPIIOQKZNXBB-TVOMGIAASA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 2
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 3
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 4
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 5
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 6
(25S)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid

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